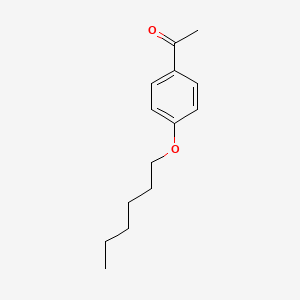

4'-Hexyloxyacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Hexyloxyacetophenone is an organic compound with the molecular formula C14H20O2. It is characterized by a hexyloxy group attached to the para position of an acetophenone molecule. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

4’-Hexyloxyacetophenone can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-hydroxyacetophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) and is carried out under reflux conditions to ensure complete conversion .

Industrial production methods for 4’-Hexyloxyacetophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4’-Hexyloxyacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 4’-Hexyloxyacetophenone can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

4’-Hexyloxyacetophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: This compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its emissive properties.

Biology and Medicine: Research is ongoing to explore the potential biological activities of 4’-Hexyloxyacetophenone and its derivatives. These studies aim to identify new therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of 4’-Hexyloxyacetophenone involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as an emissive material, where it undergoes electronic transitions that result in the emission of light. The presence of the hexyloxy group enhances the solubility and stability of the compound, making it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

4’-Hexyloxyacetophenone can be compared with other similar compounds, such as:

4’-Methoxyacetophenone: This compound has a methoxy group instead of a hexyloxy group. It is used in similar applications but may have different solubility and stability properties.

4’-Ethoxyacetophenone: With an ethoxy group, this compound also finds use in organic synthesis and material science. The shorter alkyl chain may affect its physical and chemical properties compared to 4’-Hexyloxyacetophenone.

The uniqueness of 4’-Hexyloxyacetophenone lies in its hexyloxy group, which provides specific advantages in terms of solubility, stability, and reactivity .

Biological Activity

4'-Hexyloxyacetophenone, a derivative of acetophenone, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C_{13}H_{18}O_2

- Molecular Weight : 210.28 g/mol

- IUPAC Name : 4-(hexyloxy)acetophenone

This compound features a hexyloxy group at the para position relative to the carbonyl group of the acetophenone moiety, which influences its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound were reported as low as 0.39 μg/mL against certain bacterial strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.39 |

| Bacillus subtilis | 1.56 |

| Enterococcus faecalis | 3.12 |

The antibacterial mechanism appears to involve disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis, including DNA replication .

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is implicated in various inflammatory diseases .

Case Study: Inhibition of PGE2 Production

A study evaluating the compound's effect on PGE2 synthesis found that it significantly reduced levels in human monocytes stimulated with lipopolysaccharides (LPS). The results indicated a potential for using this compound in therapeutic applications aimed at managing inflammation-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. SAR studies suggest that the presence of hydrophobic substituents enhances antibacterial activity. The hexyloxy group likely contributes to increased lipophilicity, facilitating membrane penetration and interaction with bacterial targets .

Table 2: Structural Variants and Their Biological Activities

| Compound Variant | Antibacterial Activity (MIC μg/mL) | PGE2 Inhibition (%) |

|---|---|---|

| This compound | 0.39 | 75 |

| 4'-Methoxyacetophenone | 6.25 | 50 |

| Acetophenone | >200 | <10 |

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(4-hexoxyphenyl)ethanone |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3 |

InChI Key |

SIBFSGJONZDFSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.